Cas no 866764-34-3 (2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride)

2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride is a highly reactive organosulfur compound primarily used as an intermediate in organic synthesis. Its key structural features include both acyl chloride and sulfonyl chloride functional groups, enabling versatile reactivity in electrophilic substitution and acylation reactions. The compound is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its dichloro-substituted aromatic ring enhances stability and selectivity. Its dual functionality allows for sequential derivatization, making it a useful building block for complex molecules. Proper handling is essential due to its moisture sensitivity and corrosive nature. The compound is typically stored under inert conditions to maintain purity and reactivity.
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride structure
866764-34-3 structure
商品名:2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
CAS番号:866764-34-3
MF:C7H2Cl4O3S
メガワット:307.965977191925
MDL:MFCD31420890
CID:5248972
PubChem ID:116739962

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 2,4-dichloro-5-(chlorosulfonyl)-
    • 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
    • MDL: MFCD31420890
    • インチ: 1S/C7H2Cl4O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H
    • InChIKey: OEMVUPJFDMRMKJ-UHFFFAOYSA-N
    • ほほえんだ: C(Cl)(=O)C1=CC(S(Cl)(=O)=O)=C(Cl)C=C1Cl

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1087298-1g
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3 95%
1g
$898.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039296-1g
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3 95%
1g
¥6167.0 2024-04-18
Enamine
EN300-286600-0.1g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
0.1g
$1106.0 2023-09-06
Enamine
EN300-286600-5.0g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
5.0g
$3645.0 2023-03-01
Enamine
EN300-286600-1.0g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
1g
$0.0 2023-06-07
Enamine
EN300-286600-0.25g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
0.25g
$1156.0 2023-09-06
Enamine
EN300-286600-0.5g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
0.5g
$1207.0 2023-09-06
Enamine
EN300-286600-0.05g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
0.05g
$1056.0 2023-09-06
Enamine
EN300-286600-10.0g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
10.0g
$5405.0 2023-03-01
Enamine
EN300-286600-2.5g
2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride
866764-34-3
2.5g
$2464.0 2023-09-06

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride 関連文献

2,4-dichloro-5-(chlorosulfonyl)benzoyl chlorideに関する追加情報

Introduction to 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride (CAS No. 866764-34-3)

2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride, identified by the CAS number 866764-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The unique structural features of this compound, particularly the presence of both chloro and chlorosulfonyl substituents, make it a versatile building block for the development of novel therapeutic agents.

The molecular structure of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, and a chlorosulfonyl group at the 5-position. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry. The chlorosulfonyl group is particularly noteworthy, as it is a strong electrophile and can participate in nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks.

In recent years, there has been growing interest in exploring the applications of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride in medicinal chemistry. One of the most compelling areas of research involves its use as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. The reactivity of the chlorosulfonyl group allows for facile introduction of nitrogen-containing heterocycles, which are crucial for drug discovery.

Recent studies have demonstrated the utility of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride in the preparation of substituted pyrimidines and pyridines. These heterocycles have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for treating conditions such as arthritis and autoimmune diseases. The ability to functionalize these heterocycles at multiple positions using 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride as an intermediate has opened up new avenues for structure-activity relationship (SAR) studies.

Another emerging application of this compound is in the development of photodynamic therapy (PDT) agents. PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species that damage target cells. The electron-withdrawing nature of the chlorosulfonyl group enhances the photophysical properties of derived compounds, making them more effective photosensitizers. Researchers have been exploring derivatives of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride to develop novel PDT agents with improved efficacy and selectivity.

The synthesis and optimization of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride have also been subjects of considerable interest. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, recent developments in transition metal-catalyzed cross-coupling reactions have facilitated the introduction of additional functional groups onto the benzene ring without compromising yield or purity. These advancements have made it easier for researchers to access a wide range of derivatives for further investigation.

The role of computational chemistry in understanding the reactivity and properties of 2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets at the molecular level. By predicting binding affinities and identifying key interaction sites, computational studies help guide experimental design and accelerate drug discovery efforts. This interdisciplinary approach has been particularly effective when combined with traditional synthetic strategies.

In conclusion,2,4-dichloro-5-(chlorosulfonyl)benzoyl chloride (CAS No. 866764-34-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in medicinal chemistry, including the synthesis of heterocyclic bioactive molecules and photodynamic therapy agents. Continued advancements in synthetic methodologies and computational chemistry are expected to further expand its utility in drug development efforts worldwide.

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Amadis Chemical Company Limited
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